molecular formula C11H15NSi B13976417 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 884494-41-1

4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine

Cat. No.: B13976417
CAS No.: 884494-41-1
M. Wt: 189.33 g/mol
InChI Key: GXVFLGYSDANOJO-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine is an organic compound with the molecular formula C10H15NSi It is a derivative of pyridine, where the 2-position is substituted with a trimethylsilyl-ethynyl group and the 4-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric hindrance and electronic effects that can influence the reactivity and stability of the compound. This makes it useful as a protecting group in organic synthesis and as a precursor for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group on the pyridine ring. This combination of substituents provides distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

884494-41-1

Molecular Formula

C11H15NSi

Molecular Weight

189.33 g/mol

IUPAC Name

trimethyl-[2-(4-methylpyridin-2-yl)ethynyl]silane

InChI

InChI=1S/C11H15NSi/c1-10-5-7-12-11(9-10)6-8-13(2,3)4/h5,7,9H,1-4H3

InChI Key

GXVFLGYSDANOJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C#C[Si](C)(C)C

Origin of Product

United States

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